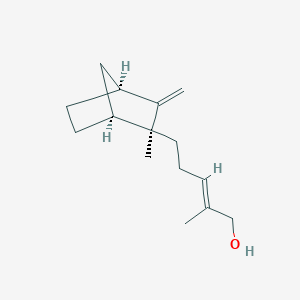
beta-SANTALOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Beta-Santalol: is an organic compound classified as a sesquiterpene. It is a significant component of sandalwood oil, comprising about 20% of the oil, with alpha-santalol being the major component . Sandalwood oil is extracted from the heartwood of the Santalum album tree and is highly valued for its fragrance and medicinal properties .
準備方法
Synthetic Routes and Reaction Conditions: : Beta-Santalol can be synthesized through various methods. One notable method involves the use of a dienol compound as a starting material. The process includes several steps, such as cyclization and fragmentation reactions, often catalyzed by copper . Another method involves the biosynthesis of santalenes and santalols using engineered strains of Saccharomyces cerevisiae. This method employs synthetic biology strategies to construct biosynthetic pathways, resulting in the production of this compound through fermentation .
Industrial Production Methods: : Industrial production of this compound often involves the steam distillation of sandalwood heartwood. due to sustainability concerns, alternative methods such as fermentation using Rhodobacter sphaeroides have been developed. This method allows for the production of this compound without the need for sandalwood trees .
化学反応の分析
Types of Reactions: : Beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Oxidation of this compound typically results in the formation of santalone.
Reduction: Reduction reactions yield saturated alcohols.
Substitution: Substitution reactions produce halogenated derivatives of this compound.
科学的研究の応用
Beta-Santalol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fragrance compounds.
作用機序
The mechanism of action of beta-santalol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. This compound has been shown to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .
類似化合物との比較
Beta-Santalol is often compared with other sesquiterpenes such as alpha-santalol, alpha-santalene, and beta-santalene. While alpha-santalol is more abundant in sandalwood oil, this compound is unique due to its distinct fragrance and higher stability. Other similar compounds include alpha-bergamotene and beta-farnesene, which share structural similarities but differ in their biological activities and applications .
特性
CAS番号 |
77-42-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |
InChIキー |
OJYKYCDSGQGTRJ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
異性体SMILES |
C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |
正規SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Color/Form |
PALE YELLOW, SOMEWHAT VISCID LIQ |
密度 |
0.965-0.980, 25 °C/25 °C |
melting_point |
25 °C <25°C |
Key on ui other cas no. |
11031-45-1 77-42-9 |
物理的記述 |
Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |
ピクトグラム |
Irritant |
溶解性 |
VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |
同義語 |
(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


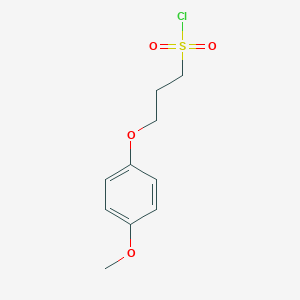
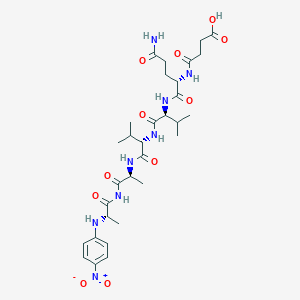
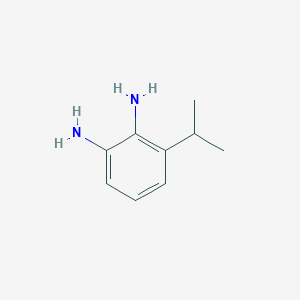
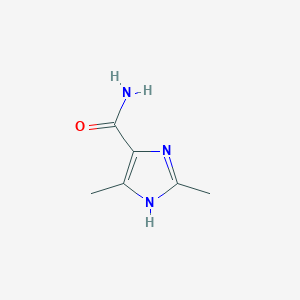
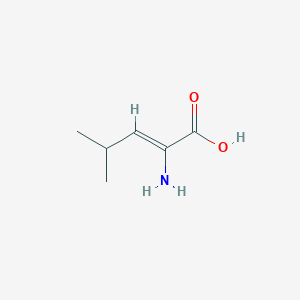
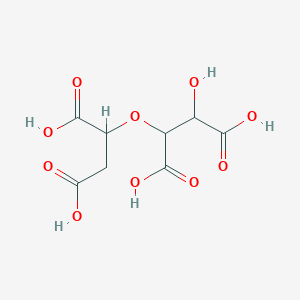

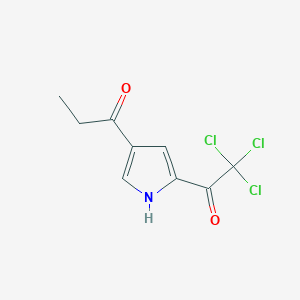

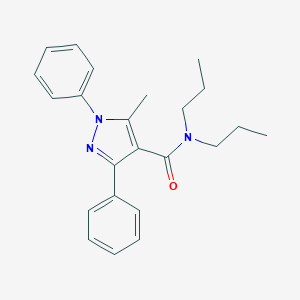
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
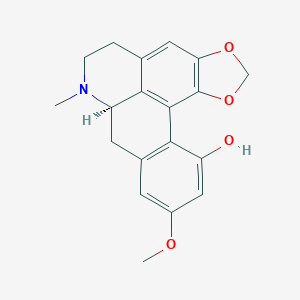
![3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B49872.png)

